7-Fluoro-8-methylnaphthalen-1-yl trifluoromethanesulfonate
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Overview
Description
7-Fluoro-8-methylnaphthalen-1-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C12H8F4O3S and a molecular weight of 308.25 g/mol . It is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-8-methylnaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 7-fluoro-8-methylnaphthalene with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure high yield and purity . The reaction conditions often include the use of a solvent such as dichloromethane and a base like pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced equipment and technology helps in optimizing the reaction conditions and scaling up the production .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-8-methylnaphthalen-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the naphthalene compound .
Scientific Research Applications
7-Fluoro-8-methylnaphthalen-1-yl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Fluoro-8-methylnaphthalen-1-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group is known to be a good leaving group, which facilitates various chemical reactions. The compound can interact with enzymes and receptors, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-8-methylnaphthalene: Lacks the trifluoromethanesulfonate group, making it less reactive in certain chemical reactions.
8-Methylnaphthalen-1-yl trifluoromethanesulfonate: Similar structure but without the fluorine atom, affecting its reactivity and applications.
Uniqueness
The presence of both the fluorine atom and the trifluoromethanesulfonate group in 7-Fluoro-8-methylnaphthalen-1-yl trifluoromethanesulfonate makes it unique. This combination enhances its reactivity and makes it suitable for a broader range of applications compared to similar compounds .
Properties
Molecular Formula |
C12H8F4O3S |
---|---|
Molecular Weight |
308.25 g/mol |
IUPAC Name |
(7-fluoro-8-methylnaphthalen-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C12H8F4O3S/c1-7-9(13)6-5-8-3-2-4-10(11(7)8)19-20(17,18)12(14,15)16/h2-6H,1H3 |
InChI Key |
BUCHWOXXIRQTIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(=CC=C2)OS(=O)(=O)C(F)(F)F)F |
Origin of Product |
United States |
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